

# Comprehensive Analytical Characterization of 4-Bromofuran-2-carboxamide: A Multi-technique Approach

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## Compound of Interest

Compound Name: **4-Bromofuran-2-carboxamide**

Cat. No.: **B1526607**

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## Abstract

**4-Bromofuran-2-carboxamide** is a heterocyclic compound of increasing interest as a versatile building block in medicinal chemistry and materials science. Its precise chemical structure, purity, and stability are critical parameters that dictate its utility and performance in downstream applications. This guide provides a detailed framework of analytical techniques and robust protocols for the comprehensive characterization of **4-Bromofuran-2-carboxamide**. We present methodologies grounded in established pharmacopeial standards and regulatory guidelines, focusing not only on the procedural steps but also on the scientific rationale behind the selection of each technique. This document is intended to equip researchers, quality control analysts, and drug development professionals with the necessary tools to ensure the identity, purity, and quality of this important chemical entity.

## Introduction: The Need for Rigorous Characterization

The furan-2-carboxamide scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The introduction of a bromine atom at the 4-position offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making **4-Bromofuran-2-carboxamide** a key intermediate.<sup>[1]</sup> However, the quality

of this starting material is paramount. Impurities, isomers, or degradation products can lead to failed syntheses, compromised biological data, and significant delays in development timelines.

Therefore, a multi-faceted analytical strategy is essential to establish a complete quality profile of the compound. This involves not only confirming the chemical structure but also quantifying its purity, identifying potential impurities, and understanding its physicochemical properties. The protocols herein are designed to be self-validating, incorporating system suitability checks and referencing authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Physicochemical Properties

A foundational understanding of the molecule's properties informs the selection and optimization of analytical methods.

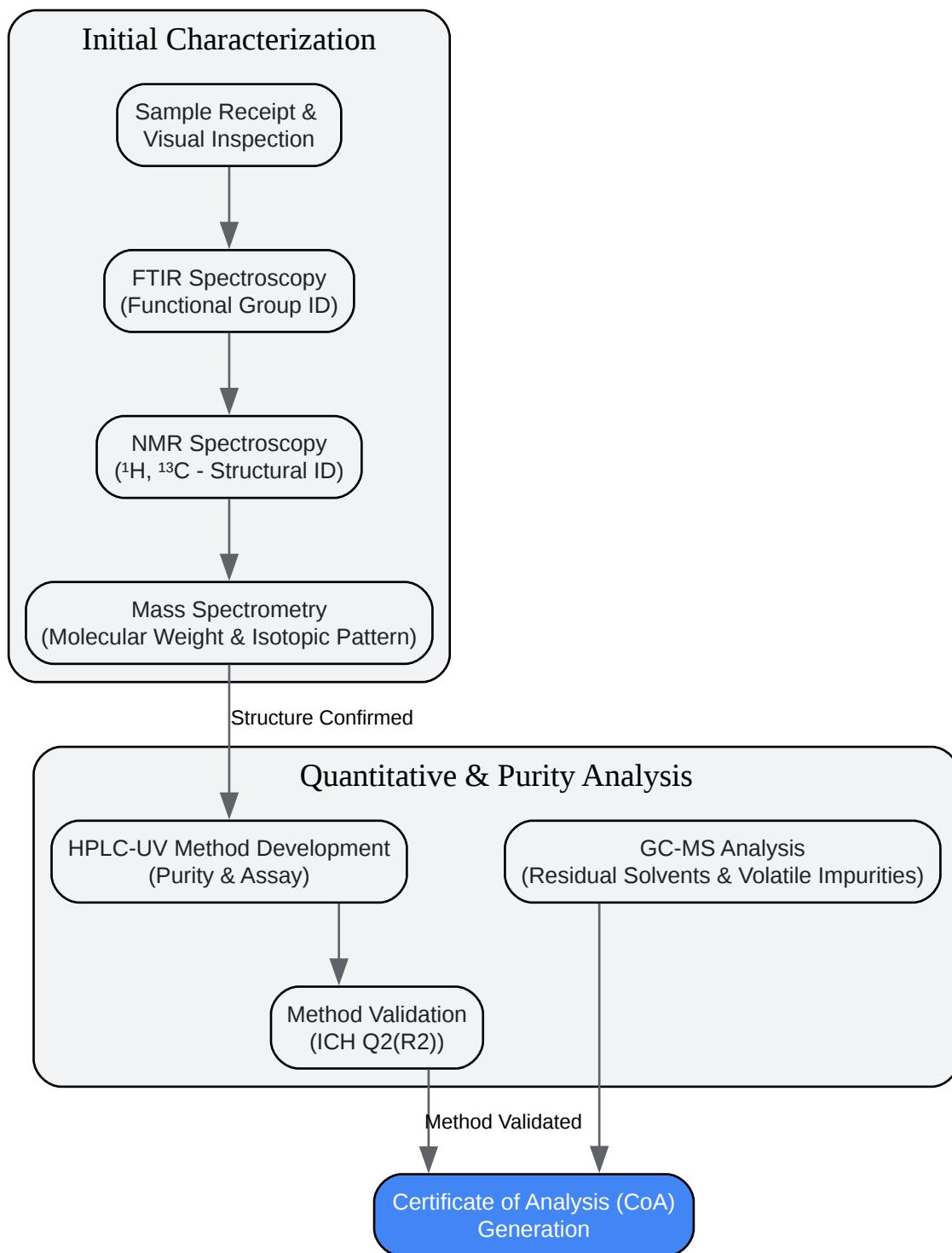
Property	Value / Description	Rationale & Impact on Analysis
Chemical Formula	<chem>C5H4BrNO2</chem>	Used for exact mass determination in Mass Spectrometry.
Molecular Weight	189.99 g/mol	Confirms identity and is used in quantitative calculations. <a href="#">[6]</a>
Appearance	Off-white to yellow solid	Visual inspection is a primary, albeit non-specific, quality check.
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate)	Crucial for preparing samples for NMR and HPLC analysis.
Melting Point	Not widely reported; precursor 4-Bromo-2-furoic acid melts at 230-232 °C. <a href="#">[7]</a>	A sharp melting point is an indicator of purity.
UV Chromophore	Furan ring and carboxamide group	Enables sensitive detection using UV-Vis spectroscopy in HPLC.

# Chromatographic Techniques for Purity and Assay

Chromatography is the cornerstone for assessing the purity of pharmaceutical ingredients and quantifying the active substance.<sup>[8]</sup> For a molecule like **4-Bromofuran-2-carboxamide**, both liquid and gas chromatography offer complementary insights.

## Workflow for Analytical Characterization

The following diagram illustrates a logical workflow for the complete characterization of a new batch of **4-Bromofuran-2-carboxamide**.

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Caption: A comprehensive workflow for the analytical characterization of **4-Bromofuran-2-carboxamide**.

# High-Performance Liquid Chromatography (HPLC) for Purity and Assay

**Principle & Rationale:** Reversed-phase HPLC with UV detection is the premier method for determining the purity and assay of **4-Bromofuran-2-carboxamide**. The molecule's moderate polarity makes it ideal for retention on a C18 stationary phase, while its conjugated furan system provides strong UV absorbance for sensitive detection. This method separates the main compound from non-volatile impurities and degradation products. Adherence to USP General Chapter <621> on Chromatography ensures procedural consistency.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Protocol 1: HPLC Purity and Assay Determination

- Instrumentation & Columns:
  - HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.
  - Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse XBD-C8).[\[12\]](#)
- Chromatographic Conditions:

Parameter	Recommended Setting	Justification
Mobile Phase A	0.1% Formic Acid in Water	Provides proton source for good peak shape and is MS-compatible.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Strong organic solvent for elution.
Gradient	10% B to 90% B over 15 min	Ensures elution of the main peak and any less polar impurities.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp.	30 °C	Maintains consistent retention times and peak shapes.
Injection Vol.	10 µL	A small volume minimizes peak distortion.
Detection	254 nm	Common wavelength for aromatic compounds; verify optimal $\lambda_{max}$ with DAD.

- Sample Preparation:

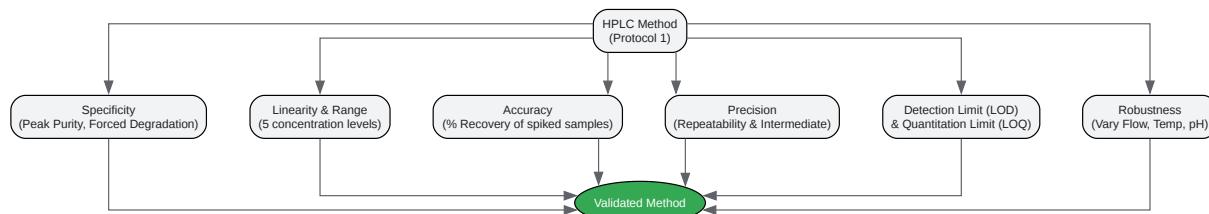
- Standard: Accurately weigh ~10 mg of **4-Bromofuran-2-carboxamide** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a concentration of 100 µg/mL.
- Sample: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

- System Suitability Test (SST):

- Before sample analysis, perform five replicate injections of the standard solution.

- Acceptance Criteria:
  - Relative Standard Deviation (RSD) of the peak area:  $\leq 2.0\%$ .[\[3\]](#)
  - Tailing Factor (T): 0.8 - 1.5.
  - Theoretical Plates (N):  $\geq 2000$ .
- Causality: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results obtained.[\[8\]](#)[\[9\]](#)
- Data Analysis:
  - Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks detected.
  - Assay (vs. Standard): $\text{Assay (\%)} = (\text{Area\_Sample} / \text{Area\_Standard}) * (\text{Conc\_Standard} / \text{Conc\_Sample}) * 100$

Method Validation Framework: Any analytical method used for quality control in drug development must be validated to prove it is fit for its intended purpose, as outlined in ICH Q2(R2).[\[4\]](#)[\[5\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Caption: Key parameters for the validation of the HPLC analytical method according to ICH Q2(R2).

## Gas Chromatography-Mass Spectrometry (GC-MS)

**Principle & Rationale:** GC-MS is a powerful technique for identifying and quantifying volatile organic compounds (VOCs). For **4-Bromofuran-2-carboxamide**, this is primarily used to detect residual solvents from the synthesis or volatile impurities that would not be observed by HPLC. The mass spectrometer provides high confidence in peak identification. Given its halogenated nature, GC-MS is particularly effective.[16][17][18][19]

### Protocol 2: GC-MS for Residual Solvent Analysis

- Instrumentation:
  - GC system with a headspace autosampler and a Mass Spectrometer detector.
  - Column: DB-1-MS (or similar non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]
- GC-MS Conditions:
  - Injector Temp: 250 °C
  - Carrier Gas: Helium, constant flow ~1.2 mL/min.
  - Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
  - MS Transfer Line Temp: 280 °C
  - Ion Source Temp: 230 °C
  - Scan Range: 35 - 400 amu.
- Sample Preparation (Headspace):
  - Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
  - Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO).

- Seal the vial and incubate at 80 °C for 15 minutes before injection.
- Data Analysis:
  - Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
  - Quantify against a standard containing known amounts of expected solvents.

## Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fingerprint-level information about the molecule's structure, confirming the identity and arrangement of atoms.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Principle & Rationale:** NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.<sup>[20]</sup>  $^1\text{H}$  NMR provides information on the number and environment of protons, while  $^{13}\text{C}$  NMR identifies all unique carbon atoms. For **4-Bromofuran-2-carboxamide**, NMR confirms the substitution pattern on the furan ring and the presence of the carboxamide group.<sup>[21][22][23]</sup>

#### Protocol 3: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean NMR tube.<sup>[20]</sup> DMSO-d<sub>6</sub> is often preferred as it can solubilize the compound well and the amide N-H protons are less likely to exchange.
- **Data Acquisition:** Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
- **Expected Spectral Features:**

Nucleus	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity / Comments
$^1\text{H}$ NMR	~7.5 - 8.5	Singlet (H5 on furan ring).
	~7.0 - 7.5	Singlet (H3 on furan ring).
	~7.0 - 8.0	Two broad singlets (NH <sub>2</sub> protons), exchangeable with D <sub>2</sub> O.
$^{13}\text{C}$ NMR	~158 - 162	C=O of the carboxamide.
~145 - 150		C2 of the furan ring (attached to C=O).
~120 - 125		C5 of the furan ring.
~115 - 120		C3 of the furan ring.
~105 - 110		C4 of the furan ring (attached to Br).

Note: Predicted shifts are based on general furan and amide chemistry; actual values must be confirmed experimentally.[\[24\]](#)[\[25\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Principle & Rationale:** FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[\[26\]](#) It serves as an excellent identity check, providing a unique "fingerprint" for the compound. For **4-Bromofuran-2-carboxamide**, key vibrations for the amide and the substituted furan ring are expected.[\[27\]](#)[\[28\]](#)[\[29\]](#)

### Protocol 4: FTIR Analysis

- **Sample Preparation:** Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.
- **Data Acquisition:** Collect the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- **Expected Absorption Bands:**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400 - 3100	N-H stretch (asymmetric & symmetric)	Primary Amide (-NH <sub>2</sub> )
~1680 - 1650	C=O stretch (Amide I band)	Carboxamide
~1600	N-H bend (Amide II band)	Primary Amide
~1550, ~1470	C=C stretch	Furan Ring
~1100	C-O-C stretch	Furan Ring
~600 - 500	C-Br stretch	Bromo-substituent

## Mass Spectrometry (MS)

**Principle & Rationale:** Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule. A key diagnostic feature for **4-Bromofuran-2-carboxamide** is the isotopic signature of bromine. Natural bromine exists as two isotopes, <sup>79</sup>Br (~50.7%) and <sup>81</sup>Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

### Protocol 5: Direct Infusion MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.
- **Instrumentation:** Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.
- **Data Analysis:**
  - Confirm the presence of the [M+H]<sup>+</sup> ion at m/z ~190.95 and the [M+2+H]<sup>+</sup> ion at m/z ~192.95.
  - Verify that the measured mass is within 5 ppm of the theoretical exact mass.
  - Analyze the fragmentation pattern to further confirm the structure.

## Conclusion

The analytical characterization of **4-Bromofuran-2-carboxamide** requires a thoughtful, multi-technique approach. No single method can provide a complete picture of the molecule's identity and quality. The combination of chromatographic separation for purity and assay, with a suite of spectroscopic techniques for structural confirmation, provides a robust and reliable characterization package. The protocols and frameworks described in this application note are grounded in fundamental scientific principles and aligned with global regulatory expectations, [\[15\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#) ensuring that researchers and developers can use **4-Bromofuran-2-carboxamide** with the highest degree of confidence.

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